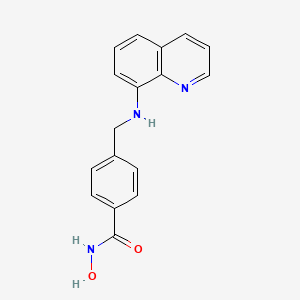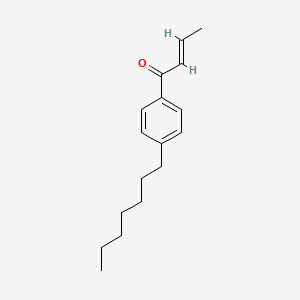![molecular formula C7H10N4O2 B10821757 (5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8933095, 18” is a bicyclic or tricyclic heterocyclic compound that has been identified as a potent inhibitor of kynurenine aminotransferase II (KAT II) . This enzyme is involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan. The inhibition of KAT II has significant implications in various therapeutic areas, including neurodegenerative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8933095, 18” involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the bicyclic or tricyclic core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide .
Industrial Production Methods
Industrial production of “US8933095, 18” follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
“US8933095, 18” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
“US8933095, 18” has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.
Biology: Investigated for its potential to modulate immune responses and inflammation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, due to its ability to inhibit KAT II.
Industry: Utilized in the development of new drugs targeting the kynurenine pathway
Mechanism of Action
The mechanism of action of “US8933095, 18” involves the inhibition of kynurenine aminotransferase II (KAT II). By inhibiting this enzyme, the compound reduces the production of kynurenic acid, a metabolite involved in neurodegenerative diseases. This inhibition leads to a decrease in neuroinflammation and oxidative stress, thereby providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
US10065972: Another KAT II inhibitor with a different core structure.
US8598200: A compound with similar inhibitory activity but different pharmacokinetic properties.
Uniqueness
“US8933095, 18” stands out due to its high potency and selectivity for KAT II. It also has favorable pharmacokinetic properties, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C7H10N4O2/c1-10-6-4(3-9-10)2-5(8)7(12)11(6)13/h3,5,13H,2,8H2,1H3/t5-/m0/s1 |
InChI Key |
OETBHDOEBPITJA-YFKPBYRVSA-N |
Isomeric SMILES |
CN1C2=C(C[C@@H](C(=O)N2O)N)C=N1 |
Canonical SMILES |
CN1C2=C(CC(C(=O)N2O)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821683.png)

![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)



![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)


![1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)
![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)

![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)
